2-(N-Ethylanilino)ethanol

Catalog No.
S1532935
CAS No.
92-50-2
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(N-Ethylanilino)ethanol

CAS Number

92-50-2

Product Name

2-(N-Ethylanilino)ethanol

IUPAC Name

2-(N-ethylanilino)ethanol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-2-11(8-9-12)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3

InChI Key

HYVGFUIWHXLVNV-UHFFFAOYSA-N

SMILES

CCN(CCO)C1=CC=CC=C1

Solubility

0.01 M

Synonyms

N-(b-Hydroxyethyl)-N-ethyl aniline

Canonical SMILES

CCN(CCO)C1=CC=CC=C1

2-(N-Ethylanilino)ethanol, with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol, is a compound characterized by its amine and alcohol functional groups. It is also known by several other names, including Ethanol, 2-(ethylphenylamino)- and β-(Ethylanilino)ethyl alcohol. The compound features a structure that includes an ethyl group attached to an aniline moiety, which is further linked to a hydroxyl group, making it a versatile compound in various chemical applications .

There is no current information available on the mechanism of action of 2-(N-Ethylanilino)ethanol. Without knowledge of its specific applications, it is difficult to speculate on its potential biological activity.

Due to the lack of documented research on 2-(N-Ethylanilino)ethanol, specific safety information is not available. However, as a general guideline, any aromatic amine should be handled with caution as some can be carcinogenic or mutagenic []. It is advisable to follow standard laboratory safety protocols when handling unknown compounds. This would include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated fume hood.

Synthesis of Nonlinear Optical Chromophores:

One application of 2-(N-ethylanilino)ethanol in scientific research is the synthesis of nonlinear optical chromophores. These are molecules that exhibit a nonlinear relationship between the applied electric field and the induced polarization, leading to interesting optical properties. A study published in the Journal of the Korean Chemical Society describes the use of 2-(N-ethylanilino)ethanol in the synthesis of a nonlinear optical chromophore by coupling it with 2-amino-5-formylthiophene. []

Due to its functional groups:

  • Condensation Reactions: It can react with aldehydes to form imines or other condensation products.
  • Nucleophilic Substitution: The amine group can act as a nucleophile, enabling substitution reactions with electrophiles.
  • Formation of Nonlinear Optical Chromophores: The compound can couple with 2-amino-5-formylthiophene to synthesize nonlinear optical materials .

Research indicates that 2-(N-Ethylanilino)ethanol exhibits biological activities that may include:

  • Antimicrobial Properties: Some studies suggest potential antimicrobial effects, although specific mechanisms and efficacy require further investigation.
  • Neuroprotective Effects: Preliminary data indicate that compounds with similar structures may have neuroprotective properties, possibly related to their influence on neurotransmitter systems .

Several methods exist for synthesizing 2-(N-Ethylanilino)ethanol:

  • Alkylation of Aniline: Aniline can be alkylated using ethyl bromide in the presence of a base to yield N-ethylaniline, which is then reacted with ethylene oxide or similar reagents to introduce the hydroxyl group.
  • Reduction Reactions: Starting from nitro compounds or ketones, reduction processes can yield the desired amine-alcohol structure.
  • Direct Hydroxylation: Using hydroxylating agents on ethyl aniline derivatives can directly introduce the hydroxyl group at the appropriate position .

2-(N-Ethylanilino)ethanol has diverse applications in various fields:

  • Material Science: It is used in synthesizing polymeric materials and nonlinear optical devices.
  • Pharmaceuticals: The compound may serve as an intermediate in drug synthesis or as a lead compound for developing new therapeutic agents.
  • Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 2-(N-Ethylanilino)ethanol focus on its reactivity and compatibility with other compounds:

  • Reactivity with Electrophiles: The amine group facilitates interactions with electrophilic species, which can be exploited in synthetic chemistry.
  • Biological Interactions: Investigations into its interactions with biological targets may reveal insights into its potential therapeutic uses and toxicity profiles .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-(N-Ethylanilino)ethanol. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
N-EthylanilineEthyl group attached to anilineLacks hydroxyl group
2-(Dimethylamino)ethanolDimethylamino group instead of ethylanilineDifferent amine substituent
β-(Phenylethylamino)ethanolPhenyl group instead of ethylMore aromatic character
N,N-DiethylaminoethanolTwo ethyl groups on the nitrogenIncreased steric hindrance

The uniqueness of 2-(N-Ethylanilino)ethanol lies in its combination of both amine and alcohol functionalities, providing distinct reactivity patterns not seen in these similar compounds .

XLogP3

2.1

Boiling Point

268.0 °C

LogP

2.1 (LogP)

Melting Point

37.0 °C

UNII

701MZN270P

GHS Hazard Statements

Aggregated GHS information provided by 163 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (19.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (26.99%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (52.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (72.39%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (27.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (52.15%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (26.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (12.27%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

92-50-2

Wikipedia

2-(N-ethylanilino)ethanol

General Manufacturing Information

Ethanol, 2-(ethylphenylamino)-: ACTIVE

Dates

Modify: 2023-08-15

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